molecular formula C10H11NO5 B3045138 Methyl 4-ethoxy-3-nitrobenzoate CAS No. 1021292-52-3

Methyl 4-ethoxy-3-nitrobenzoate

Cat. No.: B3045138
CAS No.: 1021292-52-3
M. Wt: 225.20
InChI Key: QXCUGYPKDRAMSP-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxy-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-ethoxybenzoate. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature control to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products:

    Reduction: Methyl 4-ethoxy-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxy-3-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3-nitrobenzoate largely depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a drug candidate, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethoxy-3-nitrobenzoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems

Properties

IUPAC Name

methyl 4-ethoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCUGYPKDRAMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655961
Record name Methyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021292-52-3
Record name Methyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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